N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- It contains an acetamide group (CH₃CONH-) attached to a benzotriazinone ring, which in turn is connected to a benzimidazole moiety.
- The benzimidazole core is a five-membered heterocyclic ring containing two nitrogen atoms and one carbon atom. It is found in various biologically active molecules.
- This compound’s intricate structure suggests potential pharmacological significance.
N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide: is a complex organic compound with a unique structure.
Preparation Methods
Synthetic Routes: While specific synthetic routes for this compound may not be readily available, similar benzimidazole derivatives are often synthesized via condensation reactions or cyclization processes.
Reaction Conditions: These reactions typically involve the use of appropriate reagents, solvents, and catalysts.
Industrial Production: Unfortunately, information on large-scale industrial production methods for this specific compound is limited.
Chemical Reactions Analysis
Reactivity: The compound likely undergoes various chemical reactions due to its functional groups.
Common Reactions: These may include oxidation, reduction, substitution, and cyclization reactions.
Major Products: The specific products formed depend on reaction conditions, but modifications of the benzimidazole and benzotriazinone moieties are expected.
Scientific Research Applications
Chemistry: Researchers may explore its reactivity, stability, and potential as a building block for other compounds.
Biology: Investigating its interactions with biological macromolecules (e.g., proteins, DNA) could reveal its biological activity.
Medicine: It might serve as a lead compound for drug development, especially if it exhibits antimicrobial, antitumor, or anti-inflammatory properties.
Industry: Its applications in materials science or catalysis could be explored.
Mechanism of Action
Targets: The compound’s mechanism of action likely involves binding to specific molecular targets.
Pathways: It may affect cellular signaling pathways, enzyme activity, or gene expression.
Comparison with Similar Compounds
Uniqueness: Highlighting its distinct features compared to other benzimidazole-based compounds is essential.
Similar Compounds: While I don’t have a specific list for this compound, other benzimidazole derivatives (e.g., clemizole, astemizole) share structural similarities.
Properties
Molecular Formula |
C18H16N6O2 |
---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
N-[(1-methylbenzimidazol-2-yl)methyl]-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide |
InChI |
InChI=1S/C18H16N6O2/c1-23-15-9-5-4-8-14(15)20-16(23)10-19-17(25)11-24-18(26)12-6-2-3-7-13(12)21-22-24/h2-9H,10-11H2,1H3,(H,19,25) |
InChI Key |
HACIQHOWDLAGGJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1CNC(=O)CN3C(=O)C4=CC=CC=C4N=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.